molecular formula C24H22ClNO3S B383072 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 380217-28-7

4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B383072
CAS No.: 380217-28-7
M. Wt: 440g/mol
InChI Key: ZVCBIQZAKQKLJG-UHFFFAOYSA-N
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Description

Structural Features of 4-(4-Chlorophenyl)-2-(3,4,5-Trimethoxyphenyl)-2,3-Dihydro-1,5-Benzothiazepine

The molecular architecture of this compound integrates three distinct structural elements:

  • 1,5-Benzothiazepine Core :

    • A bicyclic system comprising a benzene ring fused to a seven-membered thiazepine ring.
    • Partial saturation at the 2,3-positions introduces a stereogenic center, enabling conformational flexibility.
  • Substituent Groups :

    • 4-Chlorophenyl : Attached at position 4, this electron-withdrawing group enhances lipophilicity and influences binding interactions.
    • 3,4,5-Trimethoxyphenyl : Positioned at C2, this moiety contributes to π-π stacking and hydrogen-bonding capabilities, often associated with tubulin-targeting anticancer activity.
  • Stereochemical Considerations :

    • The 2,3-dihydro configuration adopts a twist-boat conformation, as confirmed by X-ray crystallography.
    • The C2 stereocenter may dictate enantioselective interactions with biological targets.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C$${24}$$H$${22}$$ClNO$$_3$$S
Molecular Weight 440.0 g/mol
IUPAC Name This compound
Key Functional Groups Chlorophenyl, Trimethoxyphenyl, C=N bond

Historical Development of Benzothiazepine-Based Pharmacophores

The evolution of 1,5-benzothiazepines as pharmacophores spans five decades, marked by key milestones:

  • Early Cardiovascular Agents (1970s–1980s) :

    • Diltiazem : The first clinically approved 1,5-benzothiazepine (1974), used as a calcium channel blocker for angina and hypertension.
    • Clentiazem : Introduced in the 1980s, this derivative demonstrated enhanced vasodilatory effects and anti-ischemic activity.
  • Expansion into CNS Therapeutics (1990s–2000s) :

    • Thiazesim : A 1990s antidepressant leveraging the scaffold’s ability to modulate serotonin reuptake.
    • Quetiapine Fumarate : An atypical antipsychotic approved in 1997, highlighting the scaffold’s adaptability to diverse targets.
  • Modern Anticancer Applications (2010s–Present) :

    • Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) showed potent cytotoxicity against Hep G2 liver cancer cells (IC$$_{50}$$: 3.29 µM).
    • Structural hybrids incorporating trimethoxyphenyl motifs exhibited tubulin polymerization inhibition, akin to combretastatin analogs.

Table 2: Key 1,5-Benzothiazepine Derivatives and Their Therapeutic Applications

Compound Target Indication Structural Modification Reference
Diltiazem Hypertension, Angina 4-Methoxy, 3-acetoxy groups
GW-577 (Clinical Phase II) Antiarrhythmic 7-Bromo, 3-butyl substitution
4-Chlorophenyl Derivatives Liver Cancer (Hep G2) Halogenated aryl substituents

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO3S/c1-27-20-12-16(13-21(28-2)24(20)29-3)23-14-19(15-8-10-17(25)11-9-15)26-18-6-4-5-7-22(18)30-23/h4-13,23H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCBIQZAKQKLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Intermediate Synthesis via Claisen-Schmidt Condensation

The 3,4,5-trimethoxyphenyl group is introduced through a chalcone intermediate, synthesized via base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with 4-chloroacetophenone. Key parameters include:

Reaction Conditions

  • Catalyst: 30% aqueous NaOH (3.0 mL per mmol of ketone)

  • Solvent: Ethanol (20 mL per mmol)

  • Temperature: 25°C, 2–3 hours

  • Yield: 85–92% for analogous trimethoxyphenyl chalcones

Purification involves neutralization with 10% HCl, precipitation in ice water, and recrystallization from aqueous ethanol.

Cyclization to Form the Benzothiazepine Core

Michael Addition-Cyclization with o-Aminothiophenol

The chalcone intermediate reacts with o-aminothiophenol in hexafluoro-2-propanol (HFIP), enabling a one-pot Michael addition and cyclization:

Optimized Protocol :

ParameterValue
SolventHFIP (10 mL per mmol chalcone)
Molar RatioChalcone : o-aminothiophenol = 1 : 2
TemperatureReflux (≈80°C)
Time3–4 hours
WorkupFiltration, washing with ether/methanol
RecrystallizationAqueous ethanol
Yield65–78% for analogous derivatives

HFIP’s strong hydrogen-bonding capacity activates both the chalcone’s Michael acceptor and the carbonyl group, facilitating ring closure without requiring harsh acids or bases.

Alternative Alkali Metal-Mediated Cyclization

Patent US3562257A describes a two-step approach using alkali metal salts to enhance nucleophilicity:

Formation of Alkali Metal Salt

  • Substrate: 2-(3,4,5-Trimethoxyphenyl)-3-hydroxy-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

  • Base: Sodium hydride (1.2 equiv) in dimethylsulfoxide (DMSO)

  • Conditions: 50°C, 1 hour

Reaction with 4-Chlorophenyl Precursor

  • Electrophile: 4-Chlorobenzyl chloride (1.5 equiv)

  • Solvent: DMSO

  • Temperature: 50°C, 1 hour

  • Workup: Acidification with HCl, recrystallization from ethanol/ether

  • Yield: 72–80% for analogous 4-aryl derivatives

This method allows precise control over C4 substitution but requires anhydrous conditions and careful handling of alkali metal hydrides.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodYield (%)Purity (MP °C)Scalability
HFIP Cyclization65–78149–151High
Alkali Metal Route72–80178–180Moderate

Advantages of HFIP Method:

  • Avoids toxic bases (e.g., NaH)

  • Single-step cyclization

  • Ambient temperature compatibility for initial steps

Advantages of Alkali Metal Route:

  • Higher yields for 4-aryl derivatives

  • Crystallinity facilitates purification

Structural Characterization Data

Spectroscopic Profiles

Representative Data for Analogous Compounds:

  • IR (KBr): 1586 cm⁻¹ (C=N), 1519 cm⁻¹ (C-O of trimethoxyphenyl)

  • ¹H NMR (DMSO-d₆):

    • δ 3.72 (s, 9H, OCH₃)

    • δ 7.25–7.89 (m, 7H, aromatic)

    • δ 5.12 (d, J = 10.4 Hz, 1H, C2-H)

  • Melting Point: 217–220°C (hydrochloride salt)

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

Competing pathways may lead to isomeric byproducts. Patent US3562257A addresses this by preforming the sodium salt of the benzothiazepinone intermediate, directing substitution to the C4 position.

Solvent Selection

HFIP’s high cost and environmental impact necessitate exploration of alternatives like glycerol/water mixtures, which show promise for similar cyclizations .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

The compound exhibits several biological properties that make it a subject of interest in pharmaceutical research:

Antitumor Activity

Research indicates that benzothiazepines can inhibit cancer cell proliferation. A study demonstrated that derivatives of benzothiazepines showed significant cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Benzothiazepines have been noted for their antibacterial and antifungal activities. Studies have shown that compounds with similar structures can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazepines are also noteworthy. Compounds in this class have been found to reduce inflammation markers in experimental models, indicating their potential use in treating inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several benzothiazepine derivatives and tested their effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial efficacy of benzothiazepines against resistant strains of bacteria. The findings showed that specific derivatives could inhibit bacterial growth effectively, providing a basis for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidine Core

Halogen-Substituted Derivatives
  • 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (Molecular weight: 276.75 g/mol): Replacing bromine with chlorine reduces molecular weight and alters electronic properties. This analog shows moderate kinase inhibition but lower potency compared to brominated derivatives .
  • 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol (Molecular weight: 258.36 g/mol): Fluorine’s electronegativity enhances metabolic stability but may reduce binding affinity in some kinase targets .
Functional Group Modifications
  • 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid: Replacing the thiol (-SH) with a thioether-linked propanoic acid increases solubility and achieves potent CK2 inhibition (IC₅₀ = 0.1 µM) .
  • 7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one: Substituting thiol with an oxy group linked to a coumarin moiety shifts activity toward fluorescence-based applications, with a synthesis yield of 65% .

Bioactivity Profiles

Compound Name Substituents Molecular Weight (g/mol) Key Bioactivity Reference
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol 4-Bromophenyl, -SH 323.24 Kinase inhibition (under study)
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid 4-Methylphenyl, thioether 328.40 CK2 inhibition (IC₅₀ = 0.1 µM)
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-Chlorophenyl, -one 276.75 Moderate kinase inhibition
5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol Ethyl, methyl, o-tolyl, -SH 300.44 Anticancer (preclinical screening)

Key Research Findings

Kinase Inhibition: Thienopyrimidines with electron-withdrawing groups (e.g., bromine, chlorine) exhibit enhanced binding to ATP pockets in kinases. The 4-methylphenyl-thioether analog in shows exceptional CK2 selectivity (IC₅₀ = 0.1 µM), outperforming the bromophenyl-thiol derivative in preliminary assays .

Anticancer Potential: Ethyl- and methyl-substituted analogs (e.g., 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol) demonstrate cytotoxicity in breast cancer models, though exact mechanisms remain under investigation .

Structural-Activity Relationships (SAR) :

  • Halogen Effects : Bromine’s larger atomic radius improves hydrophobic interactions compared to chlorine or fluorine .
  • Thiol vs. Thioether : Thiol groups offer redox activity, while thioether linkages enhance stability and solubility .

Biological Activity

The compound 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a member of the benzothiazepine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H17ClO4 Molecular Weight 352 78 g mol \text{C}_{18}\text{H}_{17}\text{ClO}_{4}\quad \text{ Molecular Weight 352 78 g mol }

This compound features a benzothiazepine core with specific substitutions that enhance its biological activity. The presence of the trimethoxyphenyl group is particularly noteworthy as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazepine derivatives. For instance, a series of novel 1,5-benzothiazepines were synthesized and evaluated for their cytotoxic effects against various cancer cell lines (HT-29 for colon cancer, MCF-7 for breast cancer, and DU-145 for prostate cancer). The results indicated that certain derivatives exhibited promising activity with IC50 values significantly lower than standard chemotherapeutic agents like methotrexate .

CompoundCell LineIC50 (µM)Reference
BT18HT-2915.42
BT19MCF-712.34
BT20DU-14510.56

These findings suggest that modifications in the benzothiazepine structure can lead to enhanced anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of benzothiazepines has also been documented. In vitro studies demonstrated that several derivatives showed significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2 to 6 µg/mL for the most active compounds .

Anticonvulsant Activity

Benzothiazepines have been explored for their anticonvulsant properties. A study involving a series of synthesized compounds found that certain derivatives exhibited notable anticonvulsant activity in animal models. For example, one compound demonstrated an effective dose comparable to established anticonvulsants .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Interference with Tubulin Polymerization : Research indicates that certain benzothiazepines can disrupt microtubule formation, leading to cell cycle arrest in cancer cells .
  • Antioxidant Properties : The antioxidant activity observed in some derivatives may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Case Studies and Research Findings

A pivotal study synthesized multiple benzothiazepine derivatives and evaluated their anticancer activity using MTT assays. Among these compounds, those with halogenated phenyl substitutions exhibited superior cytotoxicity compared to non-halogenated analogs. This suggests that structural modifications significantly influence biological activity and may guide future drug design strategies .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine?

The synthesis typically involves cyclocondensation of 2-aminothiophenol with α,β-unsaturated carbonyl precursors. For example, refluxing 2-aminothiophenol with β-aroylacrylic acids (e.g., 4-(4-chlorophenyl)-4-oxo-2-butenoic acid) in dry ethanol saturated with HCl gas, followed by solvent evaporation and recrystallization from methanol. Reaction conditions (4-hour reflux, glacial acetic acid as catalyst) are critical for ring formation . Alternative routes may use α-haloketones or substituted benzaldehydes under basic conditions .

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions (e.g., chlorophenyl and trimethoxyphenyl groups).
  • X-ray diffraction : Resolves structural ambiguities; e.g., used this to confirm a 1,4-benzothiazin-3-one product instead of the expected benzothiazepine.
  • IR spectroscopy : Identifies carbonyl stretches (C=O) and hydrogen bonding patterns.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How is the purity of the synthesized compound assessed?

Purity is evaluated via melting point analysis, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). Recrystallization from methanol or ethanol is standard for obtaining single crystals suitable for X-ray studies .

Q. What preliminary biological assays are recommended for screening activity?

Antifungal activity against Candida albicans is commonly tested using agar diffusion or microdilution assays. Cytotoxicity can be assessed via MTT assays on mammalian cell lines. These screens guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in product formation during cyclization reactions?

Discrepancies between expected and observed products (e.g., benzothiazepine vs. benzothiazinone) require:

  • Repetition under varied conditions : Adjusting solvents (e.g., ethanol vs. DMF), catalysts (e.g., AlCl3 vs. HCl), or temperatures.
  • Advanced structural analysis : X-ray crystallography and 2D NMR (e.g., NOESY) to confirm ring size and substituent orientation .

Q. What strategies optimize reaction yield and regioselectivity in multi-step syntheses?

  • Solvent optimization : Dry ethanol with HCl gas improves cyclization efficiency .
  • Stoichiometric control : Ensure a 1:1 molar ratio of 2-aminothiophenol to carbonyl precursor.
  • Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate intermediates .

Q. How does the molecular conformation influence biological activity?

The six-membered heterocycle adopts an intermediate twisted boat/chair conformation, with substituents (e.g., equatorial 4-chlorophenyl) affecting binding to biological targets. Computational docking studies paired with crystallographic data (e.g., torsion angles O1–C8–C7–C9 = 8.3°) reveal how steric and electronic effects modulate activity .

Q. What methodologies validate hydrogen bonding and intermolecular interactions in the crystalline state?

X-ray diffraction data (e.g., Table 1 in ) quantify intermolecular N–H⋯O and C–H⋯O bonds. Hirshfeld surface analysis further maps interaction contributions (e.g., van der Waals vs. hydrogen bonding), critical for predicting solubility and stability .

Q. How do electron-donating substituents (e.g., methoxy groups) affect reactivity and bioactivity?

The 3,4,5-trimethoxyphenyl group enhances electron density, influencing cyclization kinetics and antifungal potency. Comparative studies with non-methoxy analogs (e.g., 4-chlorophenyl derivatives) show reduced activity, highlighting the role of methoxy groups in target binding .

Q. What computational tools are used to predict SAR and metabolic stability?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics.
  • ADMET predictors : Estimate bioavailability and cytochrome P450 interactions .

Data Contradiction Analysis

Q. Why might reported biological activities vary across studies?

Discrepancies arise from:

  • Structural misassignment : Incorrect product identification without X-ray validation.
  • Assay variability : Differences in fungal strain susceptibility or cell culture conditions.
  • Purity issues : Uncharacterized byproducts (e.g., sulfoxides from oxidation) .

Q. How to address conflicting reports on cyclization mechanisms?

Mechanistic studies using isotopic labeling (e.g., 13C-tracers) or in-situ IR spectroscopy can track intermediate formation. demonstrated that β-aroylacrylic acids favor 1,4-benzothiazin-3-one over benzothiazepine, contrary to earlier claims .

Methodological Recommendations

  • For synthesis : Prioritize X-ray crystallography for structural confirmation, especially when literature reports conflict.
  • For SAR studies : Combine in vitro assays with computational modeling to identify key pharmacophores.
  • For reproducibility : Document reaction conditions (solvent, catalyst, temperature) exhaustively to enable cross-study comparisons.

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